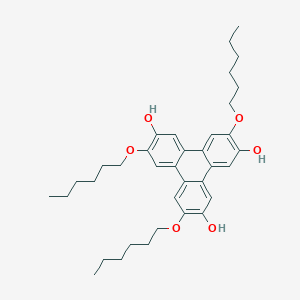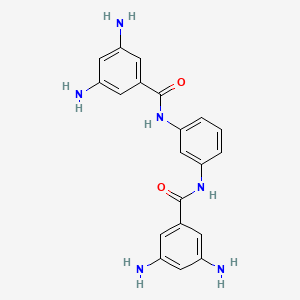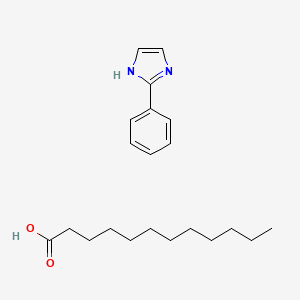
dodecanoic acid;2-phenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecanoic acid;2-phenyl-1H-imidazole is a compound that combines the properties of dodecanoic acid, a saturated fatty acid, and 2-phenyl-1H-imidazole, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid;2-phenyl-1H-imidazole typically involves the reaction of dodecanoic acid with 2-phenyl-1H-imidazole under specific conditions. One common method is the condensation reaction, where dodecanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and then reacted with 2-phenyl-1H-imidazole in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
Dodecanoic acid;2-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Bromine in chloroform at room temperature.
Major Products Formed
Oxidation: Formation of imidazole N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated or nitro-substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Dodecanoic acid;2-phenyl-1H-imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of dodecanoic acid;2-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The phenyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylimidazole: Lacks the dodecanoic acid moiety, resulting in different physical and chemical properties.
Dodecanoic acid: Lacks the imidazole ring, limiting its applications in medicinal chemistry.
1H-Imidazole-4-carboxylic acid: Contains a carboxylic acid group on the imidazole ring but lacks the long alkyl chain of dodecanoic acid.
Uniqueness
Dodecanoic acid;2-phenyl-1H-imidazole is unique due to the combination of a long alkyl chain and an imidazole ring, providing a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications, including drug development and material science .
Propiedades
Número CAS |
490018-28-5 |
|---|---|
Fórmula molecular |
C21H32N2O2 |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
dodecanoic acid;2-phenyl-1H-imidazole |
InChI |
InChI=1S/C12H24O2.C9H8N2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-2-4-8(5-3-1)9-10-6-7-11-9/h2-11H2,1H3,(H,13,14);1-7H,(H,10,11) |
Clave InChI |
QTBGVLRKIYPMCB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)O.C1=CC=C(C=C1)C2=NC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


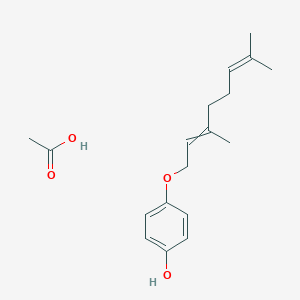
![1-{4-[(10-Bromodecyl)oxy]butyl}pyrene](/img/structure/B14247988.png)
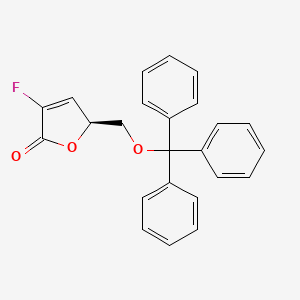
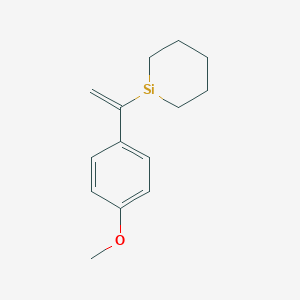
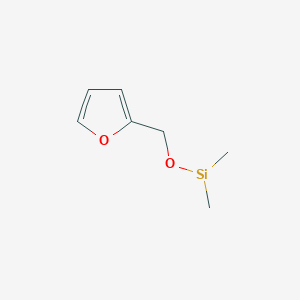
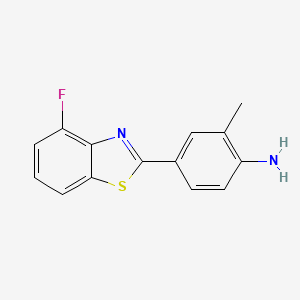
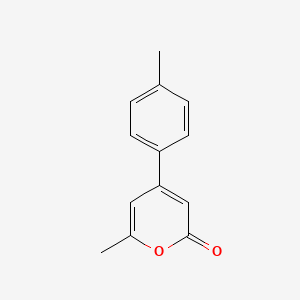
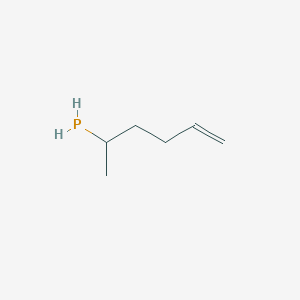
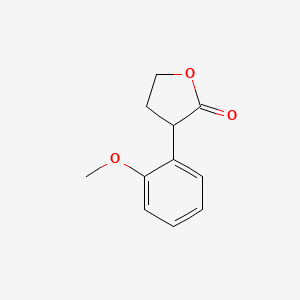
![1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]-](/img/structure/B14248015.png)
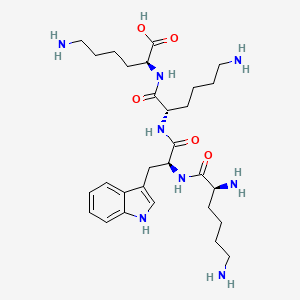
![4-[(benzyloxy)methyl]dihydro-2(3H)-furanone](/img/structure/B14248021.png)
